

A Technical Guide to the Physicochemical Properties of Benazolin: Solubility and Partition Coefficient

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Compound of Interest

Compound Name: Benazolin

Cat. No.: B1667980

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This in-depth technical guide provides a comprehensive overview of the solubility and partition coefficient data for the herbicide **Benazolin** and its ethyl ester, **Benazolin-ethyl**. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and a visual representation of the property determination workflow.

Core Physicochemical Data

The solubility and partition coefficient are critical parameters in understanding the environmental fate, bioavailability, and potential for bioaccumulation of a chemical compound. The following tables summarize the available quantitative data for **Benazolin** and **Benazolin-ethyl**.

Table 1: Solubility Data

Compound	Solvent	Temperature (°C)	pH	Solubility
Benazolin	Water	20	Not Specified	600 mg/L[1]
Acetone	20	Not Specified	110,000 mg/L[2]	
Ethanol	20	Not Specified	34,000 mg/L[2]	
Ethyl acetate	20	Not Specified	23,000 mg/L[2]	
Xylene	20	Not Specified	580 mg/L[2]	
Benazolin-ethyl	Water	20	7	47.0 mg/L
Acetone	20	Not Specified	229,000 mg/L	

Table 2: Octanol-Water Partition Coefficient (Log P) Data

Compound	Method	Temperature (°C)	pH	Log P	Partition Coefficient (P)
Benazolin	Calculated	20	7	1.34[2]	21.9[2]
Benazolin-ethyl	Calculated	20	7	2.5	316[3]

Experimental Protocols

While the specific experimental details for the generation of the above data are not extensively published in readily available literature, the following represents a standard and widely accepted methodology for determining aqueous solubility and the octanol-water partition coefficient, primarily based on the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (OECD Guideline 105)

The flask method is a common and robust technique for determining the water solubility of a substance.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

- Constant temperature bath or shaker.
- Glass flasks with stoppers.
- Centrifuge.
- Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer).
- Filtration apparatus (if necessary).

Procedure:

- Preparation: An excess amount of solid **Benazolin** is added to a flask containing deionized water. The amount should be sufficient to ensure that a solid phase remains at equilibrium.
- Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours, and preliminary tests should be conducted to determine the time to equilibrium.
- Phase Separation: Once equilibrium is established, the mixture is allowed to stand to let the solid material settle. The aqueous phase is then separated from the undissolved solid by centrifugation. Filtration may also be used, but care must be taken to avoid adsorption of the substance onto the filter material.
- Analysis: The concentration of **Benazolin** in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient (Log P).

Principle: A solution of the test substance in either water or n-octanol is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and equilibration, the phases are separated, and the concentration of the substance in each phase is measured.

Apparatus:

- Separatory funnels with stoppers.
- Mechanical shaker.
- Centrifuge.
- Analytical instrumentation (e.g., HPLC, GC).
- pH meter.

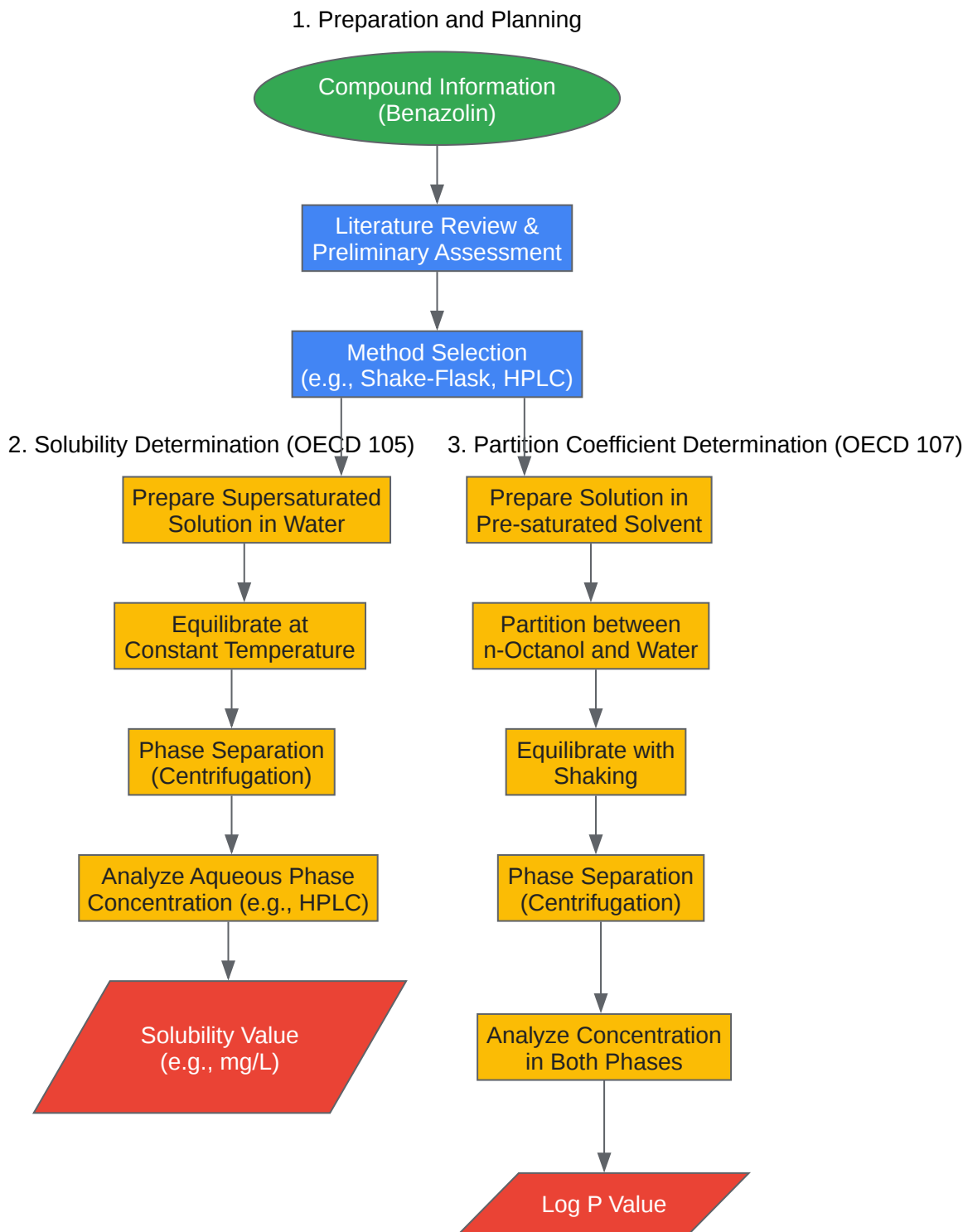
Procedure:

- Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
- Preparation of Test Solution: A stock solution of **Benazolin** is prepared in either the pre-saturated water or pre-saturated n-octanol at a concentration that is well below its solubility limit in that solvent.
- Partitioning: A known volume of the test solution and the other pre-saturated solvent are combined in a separatory funnel. The volume ratio is adjusted based on the expected Log P value. The funnel is shaken at a constant temperature until equilibrium is achieved (typically for several hours).

- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.
- **Analysis:** The concentration of **Benazolin** in both the aqueous and n-octanol phases is determined by a suitable analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_{octanol}) to its concentration in the aqueous phase (C_{water}): $P = C_{\text{octanol}} / C_{\text{water}}$. The Log P is the base-10 logarithm of P.
- **pH Measurement:** For ionizable compounds like **Benazolin**, the pH of the aqueous phase at equilibrium must be measured and reported, as it significantly influences the partitioning behavior.

Visualizing the Physicochemical Property Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility and partition coefficient.



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Caption: Workflow for determining solubility and partition coefficient.

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